8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1864064-50-5
VCID: VC3084625
InChI: InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H
SMILES: C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl
Molecular Formula: C12H24Cl2N2O
Molecular Weight: 283.23 g/mol

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

CAS No.: 1864064-50-5

Cat. No.: VC3084625

Molecular Formula: C12H24Cl2N2O

Molecular Weight: 283.23 g/mol

* For research use only. Not for human or veterinary use.

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride - 1864064-50-5

Specification

CAS No. 1864064-50-5
Molecular Formula C12H24Cl2N2O
Molecular Weight 283.23 g/mol
IUPAC Name 8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Standard InChI InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H
Standard InChI Key HXHAUXAUEISUIP-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl
Canonical SMILES C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl

Introduction

Chemical Identification and Properties

Basic Identification

8-(Tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is characterized by specific chemical identifiers that distinguish it from other organic compounds.

ParameterValue
CAS Number1864064-50-5
Molecular FormulaC12H24Cl2N2O
Molecular Weight283.23 g/mol
IUPAC Name8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

The compound is classified as a bicyclic amine derivative with significant structural complexity .

Structural Characteristics

8-(Tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride features several key structural elements that contribute to its chemical and biological properties:

  • A bicyclic 8-azabicyclo[3.2.1]octane core structure featuring a nitrogen atom integrated into the ring system

  • An amine functional group at the 3-position of the bicyclic structure

  • A tetrahydro-2H-pyran moiety attached at the 8-position

  • Two hydrochloride counter-ions that form the dihydrochloride salt

This unique structural arrangement combines the conformational constraints of a bicyclic system with the versatile binding characteristics of both amine and tetrahydropyran functional groups.

Physical Properties

While comprehensive physical property data is limited in the available literature, the compound is characterized as a complex organic substance with specific properties related to its structure. As a dihydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications requiring aqueous solubility.

SupplierCatalog NumberPurity Specification
Vulcan ChemVC3084625Research grade
Pharmint/EOS Med ChemNot specifiedResearch grade
Huarong PharmHR090969Research grade
AK Scientific6732EPMin. 97%

The compound is typically supplied for research and development purposes with explicit restrictions against use in foods, cosmetics, drugs, consumer products, biocides, or pesticides unless otherwise stated .

Comparison with Related Compounds

Structural Analogues

To better understand the potential properties and applications of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, it is valuable to compare it with structurally related compounds:

CompoundStructural RelationshipNotable Differences
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamideContains the same azabicyclo[3.2.1]octane coreFeatures a benzyl group at position 8 instead of tetrahydropyran; contains an amide instead of an amine
8-Oxa-3-azabicyclo[3.2.1]octane compoundsSimilar bicyclic structureContains oxygen at position 8 instead of nitrogen with tetrahydropyran
(Tetrahydro-2H-pyran-4-yl)methanamineContains the tetrahydropyran groupLacks the bicyclic structure; simpler compound

These structural relationships may provide insights into the potential pharmacological properties and applications of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .

Functional Similarities

From a functional perspective, this compound shares characteristics with other bicyclic amine derivatives that have been explored in medicinal chemistry:

  • The rigid bicyclic structure provides conformational constraints that can enhance selectivity for biological targets

  • The amine functionality at position 3 serves as a potential pharmacophore for interactions with biological receptors

  • The tetrahydropyran substituent may contribute to specific binding characteristics and pharmacokinetic properties

The combination of these features positions 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within an important class of compounds that continue to be explored for their diverse applications in drug discovery.

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